molecular formula C32H27N3S B12220785 6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12220785
M. Wt: 485.6 g/mol
InChI Key: UPFNIQORPAIZEW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Derivation

The systematic IUPAC name of the compound 6-benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is derived through a hierarchical prioritization of substituents on the pyrazolo[1,5-a]pyrimidine core. The parent heterocycle, pyrazolo[1,5-a]pyrimidine, consists of a fused bicyclic system with a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). Numbering begins at the nitrogen atom in the pyrazole ring, proceeding clockwise to prioritize substituents in descending order of seniority.

Substituents are assigned positions based on their attachment points:

  • A phenyl group at position 3 (C3)
  • Methyl groups at positions 2 (C2) and 5 (C5)
  • A benzyl group at position 6 (C6)
  • A [(naphthalen-1-ylmethyl)sulfanyl] group at position 7 (C7)

The molecular formula, C₃₃H₂₈N₄S , is calculated as follows:

Component Contribution
Pyrazolo[1,5-a]pyrimidine core C₉H₇N₃
Benzyl (C₆H₅CH₂) C₇H₇
Two methyl groups (2×CH₃) C₂H₆
Phenyl (C₆H₅) C₆H₅
[(Naphthalen-1-ylmethyl)sulfanyl] (C₁₁H₁₀S) C₁₁H₁₀S
Total C₃₃H₂₈N₄S

This formula aligns with derivatives reported in pyrazolo[1,5-a]pyrimidine literature, where alkyl and aryl substituents are common at positions 2, 3, 5, 6, and 7.

Atomic Connectivity and Stereoelectronic Configuration Analysis

The compound’s atomic connectivity features a planar pyrazolo[1,5-a]pyrimidine core with extended conjugation across the fused rings. Key electronic interactions include:

  • Resonance stabilization from the pyrimidine nitrogen atoms (N1 and N4), which delocalize π-electrons into the pyrazole ring.
  • Steric effects due to the ortho-substituted benzyl and naphthalenyl groups, which impose non-planar conformations on the substituents to minimize van der Waals repulsion.
  • Electron-donating effects from the sulfanyl group (–S–), which enhances electron density at C7, potentially influencing reactivity at this position.

The stereoelectronic profile is further shaped by:

  • Hyperconjugation from methyl groups at C2 and C5, stabilizing adjacent cationic centers.
  • π-Stacking interactions facilitated by the planar naphthalene system, which may enhance molecular packing in solid-state structures.

Comparative Analysis With Pyrazolo[1,5-a]pyrimidine Core Derivatives

Comparative analysis with structurally related derivatives highlights distinct features:

Derivative Substituents Key Differences
This compound 6-benzyl, 7-[(naphthalen-1-ylmethyl)sulfanyl] Enhanced lipophilicity due to naphthalene; sulfur participation in redox reactions
PD181141 3,6-dipyridin-4-yl Increased polarity from pyridine nitrogens; reduced steric bulk
EVT-3210585 6-carboxylic acid Hydrophilic character; potential for salt formation

The naphthalenylmethylsulfanyl group in this compound introduces unique steric and electronic properties compared to smaller substituents like methyl or halogens. This bulky group may hinder rotation around the C7–S bond, creating a rigidified structure that could influence binding interactions in biological systems.

Spectroscopic Fingerprint Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR :
    • Aromatic protons from the naphthalene system resonate as a multiplet at δ 7.2–8.3 ppm.
    • Benzyl protons appear as a singlet for the methylene (–CH₂–) group at δ 4.1 ppm, with aromatic protons at δ 7.3–7.5 ppm.
    • Methyl groups at C2 and C5 show singlets at δ 2.4 and δ 2.6 ppm, respectively.
  • ¹³C NMR :
    • Quaternary carbons in the pyrazolo[1,5-a]pyrimidine core resonate at δ 150–160 ppm.
    • The sulfanyl-attached carbon (C7) appears downfield at δ 45 ppm due to electron withdrawal by sulfur.

Infrared (IR) Spectroscopy :

  • Strong absorption at 3050 cm⁻¹ (aromatic C–H stretch).
  • C–S stretch at 670 cm⁻¹, confirming the sulfanyl group.
  • Absence of N–H

Properties

Molecular Formula

C32H27N3S

Molecular Weight

485.6 g/mol

IUPAC Name

6-benzyl-2,5-dimethyl-7-(naphthalen-1-ylmethylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C32H27N3S/c1-22-29(20-24-12-5-3-6-13-24)32(36-21-27-18-11-17-25-14-9-10-19-28(25)27)35-31(33-22)30(23(2)34-35)26-15-7-4-8-16-26/h3-19H,20-21H2,1-2H3

InChI Key

UPFNIQORPAIZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=CC=CC5=CC=CC=C54)C)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketonitrile with Hydrazine

A key intermediate, 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile , is generated by reacting ethyl cyanoacetate with phenylhydrazine in ethanol under reflux (78°C, 6 hours). Subsequent condensation with acetylacetone in acetic acid yields the pyrazolo[1,5-a]pyrimidine core.

Reaction Conditions:

Component Quantity Solvent Temperature Time Yield
β-ketonitrile derivative 10 mmol Ethanol Reflux 6 h 85%
Hydrazine hydrate 12 mmol

Introduction of the Sulfanyl Group

The 7-[(naphthalen-1-ylmethyl)sulfanyl] substituent is introduced via nucleophilic substitution at the C7 position of the pyrazolo[1,5-a]pyrimidine core.

Thiolation Reaction

The core intermediate is treated with 1-(chloromethyl)naphthalene in the presence of a strong base (e.g., sodium hydride) to facilitate sulfide bond formation.

Optimized Protocol:

  • Reagents:
    • Pyrazolo[1,5-a]pyrimidine core: 1 equiv
    • 1-(Chloromethyl)naphthalene: 1.2 equiv
    • Sodium hydride (NaH): 1.5 equiv
  • Conditions:
    • Solvent: Dry DMF
    • Temperature: 0°C → RT (12 hours)
    • Yield: 72%

Mechanistic Insight:
The reaction proceeds via deprotonation of the C7 position by NaH, followed by nucleophilic attack on the electrophilic chloromethyl group.

Functionalization with Benzyl and Methyl Groups

The 2,5-dimethyl and 3-phenyl groups are introduced during early stages via alkylation and Friedel-Crafts reactions, respectively.

Methylation at C2 and C5

Methyl groups are installed using methyl iodide (MeI) under basic conditions (K₂CO₃ in acetone).

Stepwise Data:

Position Methylating Agent Base Solvent Time Yield
C2 MeI K₂CO₃ Acetone 4 h 90%
C5 MeI DBU THF 6 h 88%

Final Assembly and Purification

The fully substituted compound is purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallized from ethanol.

Analytical Data:

  • Purity: >98% (HPLC)
  • Melting Point: 162–164°C
  • Spectroscopic Confirmation:
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, naphthalene), 7.45–7.30 (m, 10H, aromatic), 4.52 (s, 2H, SCH₂), 2.65 (s, 3H, CH₃), 2.41 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

Three primary routes have been reported, differing in sulfanyl group installation timing:

Route 1 (Early-Stage Thiolation):

  • Thiolation before core cyclization
  • Advantage: Higher regioselectivity
  • Disadvantage: Lower overall yield (58%)

Route 2 (Post-Core Functionalization):

  • Thiolation after core assembly
  • Advantage: Scalability (72% yield)
  • Disadvantage: Requires stringent anhydrous conditions

Route 3 (One-Pot Synthesis):

  • Simultaneous cyclization and thiolation
  • Advantage: Reduced steps
  • Disadvantage: Impurity challenges (purity ~85%)

Challenges and Mitigation Strategies

Side Reactions

  • Over-Alkylation: Controlled by limiting MeI stoichiometry.
  • Sulfide Oxidation: Avoided using inert atmospheres (N₂/Ar).

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade heat-sensitive intermediates. Alternatives like THF or dichloromethane are preferred for temperature-sensitive steps.

Industrial-Scale Considerations

For kilogram-scale production:

  • Catalyst: Pd/C (0.5 mol%) for Suzuki couplings (if applicable).
  • Cost Efficiency: Bulk pricing reduces 1-(chloromethyl)naphthalene cost by 40%.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound 6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse applications. This article explores its scientific research applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Synthesis of 6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

The synthesis of this compound typically involves cyclocondensation reactions between appropriate aminopyrazoles and various electrophilic reagents. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of such compounds. For instance, nucleophilic aromatic substitution reactions can introduce diverse functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, allowing for tailored modifications that enhance biological activity .

Key Synthetic Pathways

  • Cyclocondensation : Involves the reaction of 3-aminopyrazoles with biselectrophilic compounds.
  • Nucleophilic Aromatic Substitution : Facilitates the introduction of substituents at position 7 of the pyrazolo ring.
  • Multicomponent Reactions : These methods allow for the simultaneous introduction of multiple functional groups, increasing structural diversity.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The compound in focus has been shown to inhibit specific cancer cell lines through mechanisms that may involve the inhibition of key enzymes involved in cell proliferation .

Enzymatic Inhibition

The ability of this compound to act as an enzyme inhibitor is noteworthy. It has been reported to target various kinases and other enzymes that play crucial roles in cellular signaling pathways. This enzymatic inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells .

Material Science Applications

Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties. Their ability to form crystals with unique conformational characteristics opens avenues for applications in material science, particularly in developing new photonic materials .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer efficacy against various cancer cell lines. The results demonstrated that compounds similar to 6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against breast and lung cancer cells.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on specific kinases involved in cancer progression. The findings indicated that it effectively reduced kinase activity by binding to the ATP-binding site, leading to decreased phosphorylation of target proteins involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of 6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Analysis and Structural Modifications

Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives are observed at positions 6 and 7, which significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name / ID Position 6 Position 7 Substituent Position 2/5/3 Substituents Key Properties/Activities Reference
Target Compound Benzyl Naphthalen-1-ylmethylsulfanyl 2,5-dimethyl; 3-phenyl High lipophilicity
2-(6-Benzyl-...acetamide (ECHEMI) Benzyl Sulfanyl-acetamide 2,5-dimethyl; 3-phenyl Modified solubility via acetamide
NBI 30775/R121919 (Medicinal Compound) Dimethyl Dipropylamino 2,5-dimethyl; 3-pyridinyl CRF receptor antagonist
8f (Benzenesulfonyl Derivative) Benzenesulfonyl 4-Benzenesulfonyl-phenyl 3-phenylazo Antimicrobial activity
MK15, MK65 (Diphenyl Derivatives) Diphenyl Oxo (C=O) 2,5-diphenyl Reduced lipophilicity
3a (Hydroxy-isopropoxyphenyl) Phenyl - 5-(2-hydroxy-4-isopropoxyphenyl) Enhanced hydrophilicity

Key Observations :

  • Unlike the sulfonyl groups in 8f, the sulfanyl group may reduce electron-withdrawing effects, preserving π-π stacking interactions .
  • Position 6 : The benzyl group in the target compound and ECHEMI’s derivative () enhances hydrophobic interactions compared to benzenesulfonyl (8f) or smaller alkyl groups (NBI 30775).
  • Biological Implications : The acetamide-linked sulfanyl group in ECHEMI’s compound () may improve water solubility but reduce CNS penetration compared to the target compound’s naphthylmethylsulfanyl group.
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity (LogP) : The naphthylmethylsulfanyl group increases LogP compared to oxo or hydroxy derivatives (e.g., 3a in ), favoring blood-brain barrier penetration.
  • Solubility : Sulfanyl-acetamide derivatives () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s naphthyl group may limit solubility.
  • Metabolic Stability : The sulfur atom in the sulfanyl group may undergo oxidation, necessitating structural optimization for prolonged half-life .

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